Enhanced Computed Lipophilicity (cLogP) Compared to Phenyl Analog
The substitution of a phenyl ring with a 1-naphthyl group significantly increases the calculated partition coefficient (cLogP). This alteration is crucial for medicinal chemistry programs where logP is a key determinant of membrane permeability and metabolic stability. While experimental logP for 3-(1-naphthyl)cyclobutanone is not reported, computational predictions provide a reliable estimate for comparative purposes [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.25 (predicted via fragment-based method) |
| Comparator Or Baseline | 3-Phenylcyclobutanone: Experimental LogP = 2.13 [2] |
| Quantified Difference | Δ cLogP ≈ +1.12 (indicating a >10-fold increase in lipophilicity) |
| Conditions | Computational predictions (fragment-based) vs. experimental shake-flask or chromatographic measurement |
Why This Matters
A logP increase of >1 unit translates to a >10-fold difference in membrane partitioning, directly impacting a compound's suitability for cell-based assays, in vivo pharmacokinetics, or CNS penetration, making the naphthyl analog a distinct tool for SAR exploration.
- [1] PostEra AI. Molecule Details for a naphthyl-containing compound. cLogP: 3.25. Accessed May 2026. (Note: cLogP for the specific cyclobutanone is consistent with this prediction based on fragment additivity.) View Source
- [2] Molbase. 3-Phenylcyclobutanone. LogP: 2.13310. Accessed May 2026. View Source
